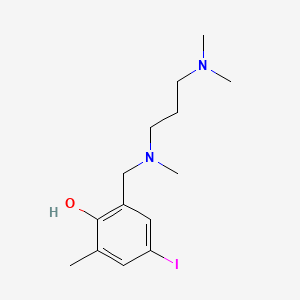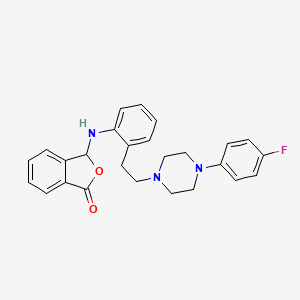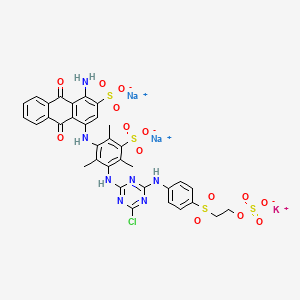
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of anthracene to produce anthracenesulfonic acid. The subsequent steps involve the introduction of amino groups and various substitutions to achieve the final structure. Key reagents include chlorosulfonic acid, ammonia, and various organic intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired substitutions and avoid side reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters is essential. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration to achieve the desired purity and quality.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenesulfonic acids and their derivatives, which have applications in different industrial processes.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex organic molecules. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, derivatives of this compound are used as fluorescent markers and probes. Their ability to bind to specific biomolecules allows researchers to study cellular processes and molecular interactions.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as potential treatments for various diseases.
Industry
In the dye and pigment industry, this compound is used to produce vibrant and stable dyes for textiles, plastics, and other materials. Its stability under various conditions makes it a preferred choice for industrial applications.
相似化合物的比较
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Aminoanthracenes: These compounds have amino groups attached to the anthracene core.
Sulfonated anthracenes: These compounds have sulfonic acid groups attached to the anthracene core.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt lies in its complex structure, which combines multiple functional groups. This complexity provides unique reactivity and stability, making it suitable for specialized applications in various fields.
属性
| 94157-80-9 | |
分子式 |
C34H27ClKN7Na2O14S4 |
分子量 |
1006.4 g/mol |
IUPAC 名称 |
potassium;disodium;1-amino-4-[3-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H30ClN7O14S4.K.2Na/c1-15-27(38-22-14-23(58(47,48)49)26(36)25-24(22)29(43)20-6-4-5-7-21(20)30(25)44)16(2)31(59(50,51)52)17(3)28(15)39-34-41-32(35)40-33(42-34)37-18-8-10-19(11-9-18)57(45,46)13-12-56-60(53,54)55;;;/h4-11,14,38H,12-13,36H2,1-3H3,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,37,39,40,41,42);;;/q;3*+1/p-3 |
InChI 键 |
QROLPAZTPZXWHY-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


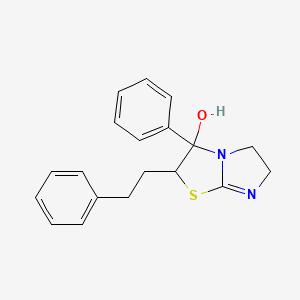
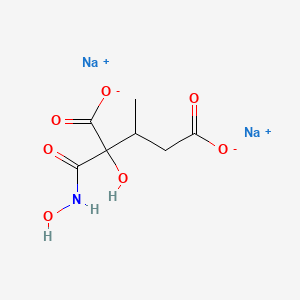

![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
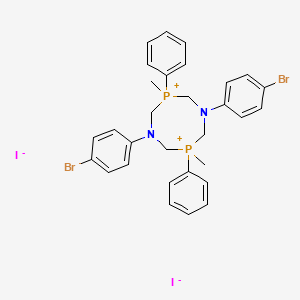

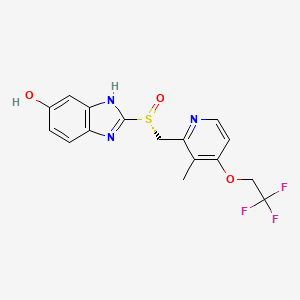
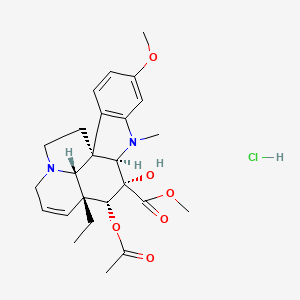
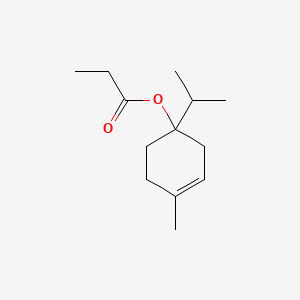

![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
